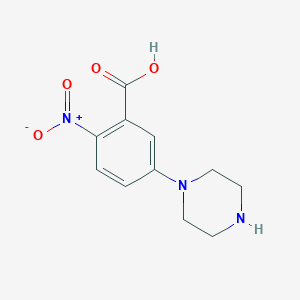

2-nitro-5-piperazin-1-yl-benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-nitro-5-piperazin-1-yl-benzoic Acid” is a chemical compound with the molecular formula C11H13N3O4 . It has a molecular weight of 251.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “2-nitro-5-piperazin-1-yl-benzoic Acid” is 1S/C11H13N3O4/c15-11(16)9-7-8(14(17)18)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 521.1±50.0 °C and a predicted density of 1.379±0.06 g/cm3 . Its pKa value is predicted to be 2.30±0.25 . The compound is solid in its physical form .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been found to exhibit antimicrobial activity . A study synthesized a similar compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which was found to be effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . The compound was taken up by more than 50% of microbial cells within 30 minutes, resulting in cell disruption . One of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

Inhibitors of SIRT6 for Diabetes Treatment

Derivatives of the compound are used as inhibitors of SIRT6 for the treatment of diabetes . SIRT6 is a protein that plays a crucial role in glucose metabolism, and inhibiting it can help manage blood sugar levels .

Cancer Research

The compound has potential applications in cancer research . A study found that compounds similar to 2-nitro-5-piperazin-1-yl-benzoic Acid increased the phosphorylation of H2AX in MCF-7 cells, which is comparable to the effect observed with Olaparib . Olaparib is a medication used to treat certain types of cancer, suggesting that the compound could have potential applications in cancer treatment .

Industrial Applications

Heterocyclic compounds, such as 2-nitro-5-piperazin-1-yl-benzoic Acid, are of immense importance biologically and industrially . They are used in countless additives and modifiers in industrial applications ranging from cosmetics, reprography, information storage, and plastics .

Electronics

The presence of heterocycles in all kinds of organic compounds of interest in electronics is very well known . Nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .

Optics

Heterocyclic compounds are also of interest in optics . They can be used in the development of new materials with unique optical properties .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules .

Mode of Action

It is known that antidepressants often work by altering the balance of neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .

Biochemical Pathways

Antidepressants often affect pathways involving neurotransmitters such as serotonin, norepinephrine, and dopamine .

Result of Action

Antidepressants generally work by increasing the levels of certain neurotransmitters in the brain, which can help improve mood and reduce feelings of depression .

Propriétés

IUPAC Name |

2-nitro-5-piperazin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)9-7-8(1-2-10(9)14(17)18)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBYYNWGQJULDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441810 |

Source

|

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183622-35-7 |

Source

|

| Record name | 2-nitro-5-piperazin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)

![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)

![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)